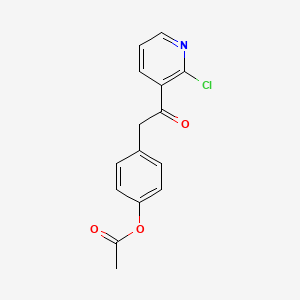
Europium arsenide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Europium arsenide is a compound formed by the combination of europium, a rare earth element, and arsenic Europium is known for its unique luminescent properties, while arsenic is a metalloid with significant applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions: Europium arsenide can be synthesized through various methods, including:
Direct Combination: Europium and arsenic can be directly combined at high temperatures in a vacuum or inert atmosphere to form this compound.
Chemical Vapor Transport: This method involves the transport of europium and arsenic vapors in a sealed tube, where they react to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves high-temperature synthesis in specialized furnaces. The purity of the starting materials and the control of reaction conditions are crucial to obtaining high-quality this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming europium oxide and arsenic oxide.
Reduction: Reduction reactions can convert this compound back to its elemental forms.
Substitution: Substitution reactions can occur where arsenic is replaced by other elements or compounds.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen or air can act as oxidizing agents in the oxidation of this compound.
Reducing Agents: Hydrogen or other reducing gases can be used in reduction reactions.
Substitution Reagents: Various halogens or chalcogens can be used in substitution reactions.
Major Products:
Oxidation: Europium oxide and arsenic oxide.
Reduction: Elemental europium and arsenic.
Substitution: Compounds such as europium halides or chalcogenides.
Scientific Research Applications
Europium arsenide has a wide range of applications in scientific research, including:
Materials Science: Used in the development of new materials with unique electronic and magnetic properties.
Chemistry: Acts as a precursor for the synthesis of other europium compounds.
Biology and Medicine:
Industry: Used in the production of semiconductors and other electronic components.
Mechanism of Action
The mechanism by which europium arsenide exerts its effects is primarily related to its electronic structure. This compound can interact with various molecular targets and pathways, influencing their behavior. The luminescent properties of this compound are due to the excitation of electrons to higher energy levels, followed by the emission of light as the electrons return to their ground state.
Comparison with Similar Compounds
Europium Oxide: Another europium compound with significant luminescent properties.
Europium Sulfide: Known for its magnetic properties.
Gallium Arsenide: A well-known semiconductor material.
Uniqueness of Europium Arsenide: this compound stands out due to its combination of luminescent and electronic properties, making it a valuable material for various advanced applications. Its ability to undergo multiple types of chemical reactions also adds to its versatility in scientific research and industrial applications.
Properties
CAS No. |
32775-46-5 |
|---|---|
Molecular Formula |
AsEu |
Molecular Weight |
226.886 g/mol |
IUPAC Name |
arsanylidyneeuropium |
InChI |
InChI=1S/As.Eu |
InChI Key |
FWCNUUQVFHKCEV-UHFFFAOYSA-N |
Canonical SMILES |
[As]#[Eu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


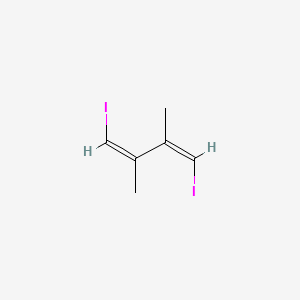
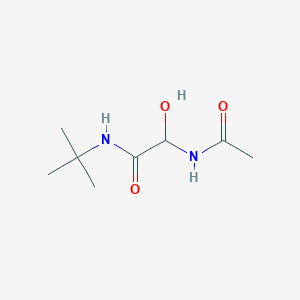

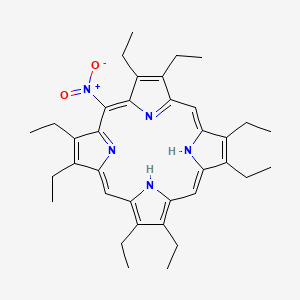
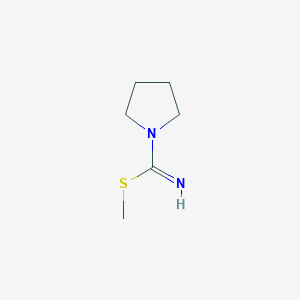
![5-(Diisopropylamino)-2-[[4-(dimethylamino)phenyl]azo]-3-methyl-1,3,4-thiadiazolium trichlorozincate(1-)](/img/structure/B13782502.png)
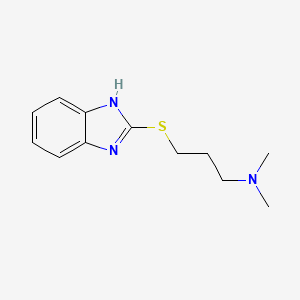
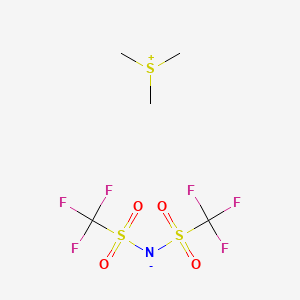
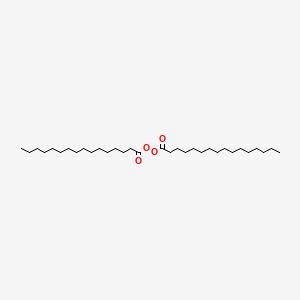
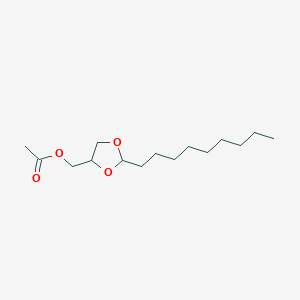
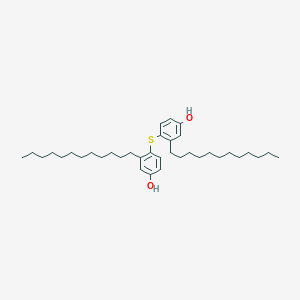
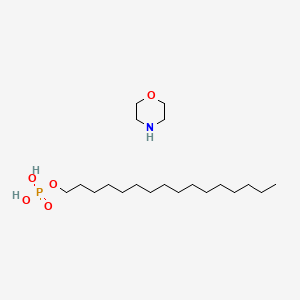
![Tetradecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-](/img/structure/B13782530.png)
